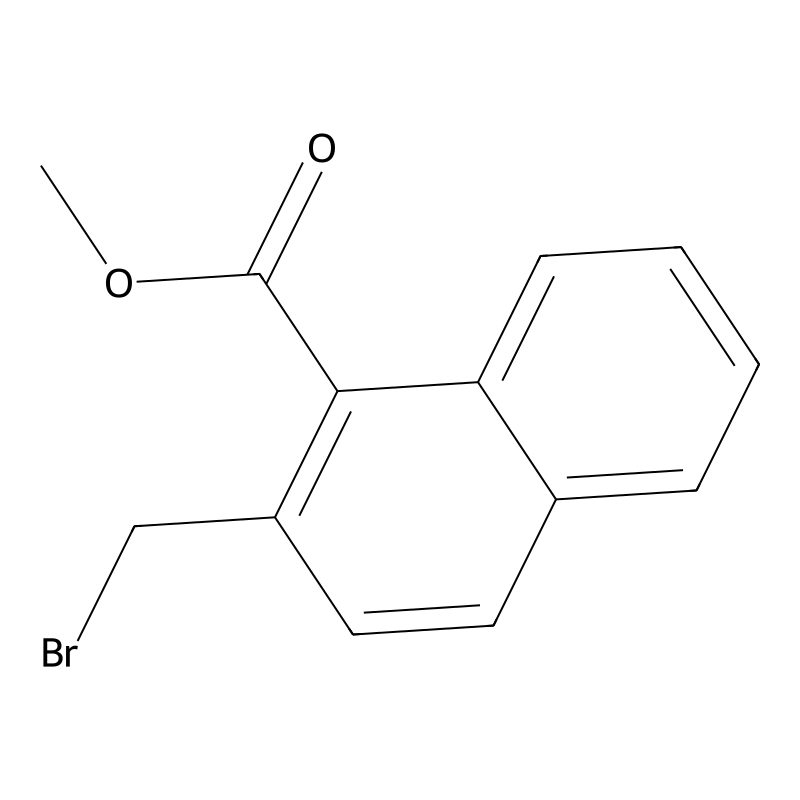

Methyl 2-bromomethyl-1-naphthoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-bromomethyl-1-naphthoate is an organic compound with the molecular formula . It is a derivative of naphthalene, characterized by the presence of a bromomethyl group at the second position and a methyl ester group at the first position of the naphthalene ring. This unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

- Oxidation: The compound can be oxidized to yield naphthoic acid derivatives.

- Reduction: Reduction reactions can convert the bromomethyl group into a methyl group, altering its chemical properties.

The biological activity of methyl 2-bromomethyl-1-naphthoate is not extensively documented, but its structural characteristics suggest potential interactions with biological systems. The compound may serve as an intermediate in the development of pharmaceuticals or bioactive molecules, particularly due to its electrophilic nature which allows it to participate in various biochemical pathways.

Methyl 2-bromomethyl-1-naphthoate can be synthesized through several methods:

- Bromination of Methyl 1-Naphthoate: A common method involves brominating methyl 1-naphthoate using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces the bromomethyl group at the second position of the naphthalene ring.

- Industrial Production: In industrial settings, large-scale bromination reactions are conducted under controlled conditions to achieve high yields and purity. Continuous flow reactors and automated systems may enhance production efficiency and safety.

Methyl 2-bromomethyl-1-naphthoate has several applications in scientific research and industry:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is utilized in developing pharmaceuticals and bioactive molecules.

- Material Science: It is employed in synthesizing polymers and advanced materials with specific properties.

- Chemical Biology: The compound is used to study biological pathways and mechanisms.

Methyl 2-bromomethyl-1-naphthoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-bromo-2-naphthoate | Bromine at the first position; used in similar applications. | |

| Methyl 6-bromo-2-naphthoate | Bromine at the sixth position; used in synthesizing Adapalene. | |

| Methyl 4-(bromomethyl)-1-naphthoate | Bromomethyl at the fourth position; distinct reactivity patterns. | |

| Methyl 3-bromobenzoate | Lacks naphthalene structure; different positioning of bromine. |

Uniqueness: Methyl 2-bromomethyl-1-naphthoate is unique due to the specific positioning of the bromomethyl group at the second position of the naphthalene ring. This positioning influences its reactivity and types of reactions it can undergo, making it valuable in various fields of research and industry.